molecular formula C24H27N3O2S2 B2364311 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291854-21-1

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2364311
CAS No.: 1291854-21-1
M. Wt: 453.62
InChI Key: JFXGMWKZTXJIQU-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2,3-dimethylphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide’s nitrogen is further functionalized with a 2-(cyclohex-1-en-1-yl)ethyl group. The 4-oxo-3,4-dihydrothienopyrimidine core contributes to planar rigidity, while the sulfanylacetamide side chain may enhance solubility and target interactions.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S2/c1-16-7-6-10-20(17(16)2)27-23(29)22-19(12-14-30-22)26-24(27)31-15-21(28)25-13-11-18-8-4-3-5-9-18/h6-8,10,12,14H,3-5,9,11,13,15H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXGMWKZTXJIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article will delve into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a cyclohexene moiety and a thieno[3,2-d]pyrimidine derivative. The molecular formula is C21H28N4O2SC_{21}H_{28}N_{4}O_{2}S, and it has a molecular weight of approximately 396.6 g/mol. The presence of both sulfur and nitrogen heteroatoms in the structure suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Antioxidant Effects : The presence of thieno[3,2-d]pyrimidine rings in related compounds often correlates with antioxidant activity, potentially through the scavenging of free radicals .
  • Enzyme Inhibition : Some derivatives have been noted for their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases like diabetes and cancer .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
AntioxidantScavenging free radicals
Enzyme InhibitionInhibits metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted by Grover et al. (2014) evaluated the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives similar to the target compound. The results demonstrated significant inhibition against multiple bacterial strains with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.

Case Study 2: Antioxidant Properties

Research published in 2018 highlighted the antioxidant capacity of related compounds through DPPH radical scavenging assays. The results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential applications in oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Comparison of Thieno/Dihydropyrimidinone Derivatives

Compound Name / Identifier Core Structure Key Substituents Pharmacological Target / Activity Synthesis Highlights Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one - 3-(2,3-Dimethylphenyl)
- 2-(sulfanylacetamide)-N-(2-cyclohexenylethyl)
Not specified (inferred receptor antagonism) Likely involves SN2 coupling (cf. )
N-Phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolo-pyrimidine - N-phenyl acetamide
- Tetrahydro fused ring
Not specified K2CO3/acetone-mediated coupling
N-(2-Biphenylyl)-2-[(3-ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidin-4-one - 3-Ethyl, 5,6-dimethyl
- N-(2-biphenylyl)
Not specified Similar SN2 alkylation
2-({5-[(3-Chloro-4-methoxyphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide Dihydropyrimidin-4-one - 5-(Sulfonyl-substituted aryl)
- Cyclohexenylethyl acetamide
Not specified Sulfonyl introduction via electrophilic substitution
CXCR3 Antagonists (e.g., VUF10474) Pyrido[2,3-d]pyrimidin-4-one - 4-Ethoxyphenyl
- Fluoro/trifluoromethylphenyl acetamide
CXCR3 chemokine receptor antagonism Multi-step coupling/cyclization
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one - 4-Methyl
- N-(2,3-dichlorophenyl)
Not specified K2CO3-mediated coupling

Key Findings:

Core Heterocycle Variations: The target’s thieno[3,2-d]pyrimidinone core differs from dihydropyrimidinones (e.g., ) and pyrido[2,3-d]pyrimidinones (e.g., CXCR3 antagonists ).

Substituent Effects: The 2,3-dimethylphenyl group at position 3 (target) contrasts with 4-ethoxyphenyl in CXCR3 antagonists , which may influence receptor selectivity.

Synthetic Routes :

  • Most analogs (e.g., ) employ base-mediated (K2CO3) SN2 coupling of chloroacetamide intermediates to thiol-containing heterocycles. The target compound likely follows this route .

Pharmacological Implications :

  • CXCR3 antagonists () demonstrate that 4-oxo-3,4-dihydropyrimidine derivatives with arylacetamide side chains exhibit high receptor affinity. The target’s dimethylphenyl group may mimic these interactions but with altered steric/electronic profiles.

Crystallographic and Hydrogen-Bonding Patterns :

  • The 4-oxo group and sulfanyl moiety in the target could engage in hydrogen bonding (e.g., N–H···O=C or S···H–N), as observed in related crystals . SHELX-based refinements () are critical for resolving such interactions.

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